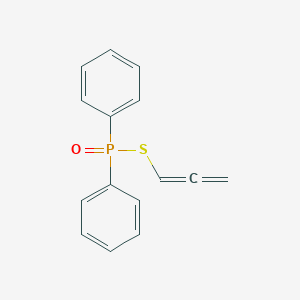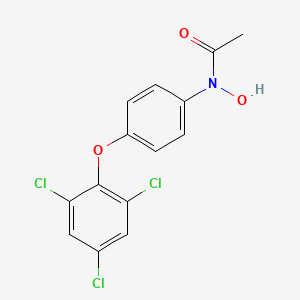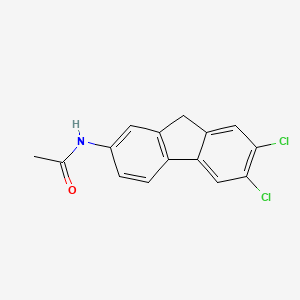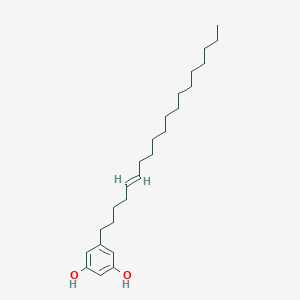![molecular formula C23H19NO2S B14350273 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-44-4](/img/no-structure.png)
2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a phenylethenyl group attached to the benzothiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzothiazole with 2,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the double bond in the phenylethenyl group can yield the corresponding saturated derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Saturated derivatives of the phenylethenyl group.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole in biological systems involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process and inducing apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-Phenylbenzothiazole: Lacks the dimethoxyphenyl group, resulting in different chemical and biological properties.
2-(2-Hydroxyphenyl)benzothiazole: Contains a hydroxy group instead of methoxy groups, affecting its reactivity and applications.
2-(2,4-Dimethoxyphenyl)benzothiazole: Similar structure but without the phenylethenyl group, leading to variations in its chemical behavior.
Uniqueness: 2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole is unique due to the presence of both the 2,4-dimethoxyphenyl and phenylethenyl groups, which confer distinct electronic and steric properties
Eigenschaften
| 90239-44-4 | |
Molekularformel |
C23H19NO2S |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-[2-(2,4-dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H19NO2S/c1-25-18-13-12-17(21(15-18)26-2)14-19(16-8-4-3-5-9-16)23-24-20-10-6-7-11-22(20)27-23/h3-15H,1-2H3 |
InChI-Schlüssel |
MZLVZMQCUQELBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(E)-(4,5-Dimethyl-1,3-thiazol-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14350242.png)


![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

